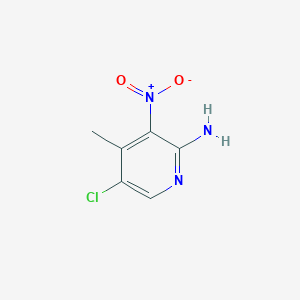
5-氯-4-甲基-3-硝基吡啶-2-胺
描述
5-Chloro-4-methyl-3-nitropyridin-2-amine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with both nitro and amino groups at distinct positions. The specific structure of 5-chloro-4-methyl-3-nitropyridin-2-amine suggests that it has a chlorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the third position of the pyridine ring, with an amino group at the second position.
Synthesis Analysis
The synthesis of nitropyridine derivatives can be achieved through various methods. For instance, the N-nitration of secondary amines with 4-chloro-5-substituted-pyridazin-3-one derivatives has been shown to yield corresponding nitropyridazin-3-ones under mild conditions with good yields . Although the exact synthesis of 5-chloro-4-methyl-3-nitropyridin-2-amine is not detailed in the provided papers, similar synthetic approaches could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using both experimental and theoretical approaches. For example, the crystal structures of related compounds such as 2-amino-4-methyl-3-nitropyridine have been determined, revealing that they crystallize in various space groups and are stabilized by hydrogen bonding, forming layered arrangements with dimeric motifs . These findings provide insights into the potential molecular structure of 5-chloro-4-methyl-3-nitropyridin-2-amine, which may exhibit similar crystalline and hydrogen bonding characteristics.
Chemical Reactions Analysis
Nitropyridines can undergo a variety of chemical reactions, including nitrosation, which involves the conversion of amines into nitrosamines. The kinetics of such reactions have been studied, showing that they are first-order in both the amine and nitrous acid, and that the rate of nitrosation can be influenced by the acidity and ionic strength of the solution . This information is relevant to understanding the chemical behavior of 5-chloro-4-methyl-3-nitropyridin-2-amine under nitrosating conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be characterized using spectroscopic and computational methods. Investigations into compounds such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have provided data on IR, NMR, and electronic spectroscopy, as well as UV–vis absorption and fluorescence spectroscopy . These studies help to elucidate the optical properties and solvent effects on emission spectra, which are also pertinent to understanding the properties of 5-chloro-4-methyl-3-nitropyridin-2-amine. Additionally, theoretical calculations such as DFT can predict NMR chemical shifts, molecular electrostatic potentials, and reactivity descriptors, which are useful for assessing the stability and reactivity of such compounds .
科学研究应用
Certainly! Let’s delve into the scientific research applications of 5-Chloro-4-methyl-3-nitropyridin-2-amine . This compound, with the chemical formula C6H6ClN3O2 , has a molecular weight of 187.59 g/mol . Here are six unique applications:
-
Medicinal Chemistry
-
Biological Material for Life Science Research
-
Kinase Inhibitor Research
-
Organic Synthesis and Pharmaceutical Intermediates
-
Material Science and Coordination Chemistry
-
Environmental Chemistry and Analytical Methods
安全和危害
属性
IUPAC Name |
5-chloro-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKTQALVZANCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614287 | |
| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methyl-3-nitropyridin-2-amine | |
CAS RN |
148612-17-3 | |
| Record name | 5-Chloro-4-methyl-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148612-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
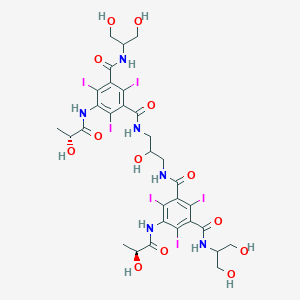


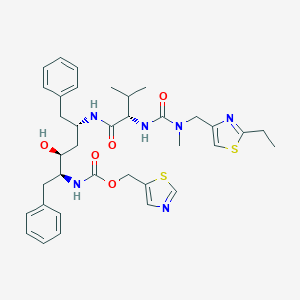

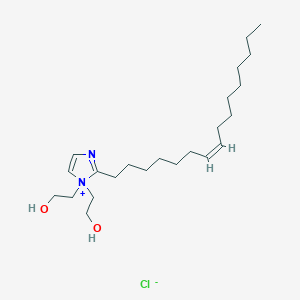
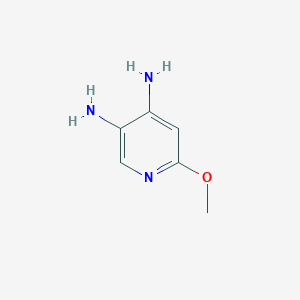
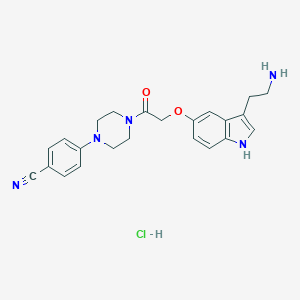
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)